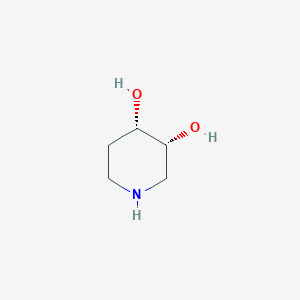
(3r,4s)-Piperidine-3,4-diol
Overview
Description
(3r,4s)-Piperidine-3,4-diol, also known as (3r,4s)-3,4-dihydroxypiperidine, is a chiral compound with a wide range of applications in the pharmaceutical, chemical, and food industries. It is a versatile compound that can be used as a building block for synthesizing other compounds or as a starting material for synthesizing active pharmaceutical ingredients (APIs). The compound has also been studied for its potential uses in the medical field, where it has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties.
Scientific Research Applications
Divergent Asymmetric Synthesis of Piperidines : The compound has been used in the divergent synthesis of various 3,5-dioxygenated piperidines, which have significant pharmacological properties (Olofsson et al., 2006).
Inhibition of Liver Glycogen Phosphorylase : Iminosugars derived from (3r,4s)-Piperidine-3,4-diol have been studied for their inhibitory effects on liver glycogen phosphorylase, a potential target for diabetes treatment (Jakobsen et al., 2001).
Drug Discovery : The compound has been used to synthesize enantiomerically pure scaffolds for drug discovery, leveraging its structure derived from naturally occurring quinine (Narhe et al., 2017).
Synthesis of Functionalized Heterocycles : this compound has been utilized in the generation of a 3,4-piperidyne intermediate for the synthesis of annulated piperidines, which are important in medicinal chemistry (McMahon et al., 2015).
Inhibition of Anaplastic Lymphoma Kinase (ALK) : Piperidine-3,4-diol and its derivatives have been synthesized and evaluated for their inhibitory activity against ALK, relevant in cancer therapy (Mesaros et al., 2015).
α-Glucosidase Inhibition Activity : Biological evaluation of 3,4-dihydroxy piperidines, including derivatives of this compound, as α-glucosidase inhibitors, has been reported, indicating potential applications in diabetes management (Kasturi et al., 2018).
Opioid Antagonist for Gastrointestinal Disorders : Derivatives of this compound have been studied as potent opioid antagonists, potentially useful in treating gastrointestinal motility disorders (Zimmerman et al., 1994).
properties
IUPAC Name |
(3R,4S)-piperidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cobaltate(2-), [2-[[[4-hydroxy-3-[[2-oxo- 1-[(phenylamino)carbonyl]propyl]azo]phenyl]sulfonyl ]amino](/img/no-structure.png)